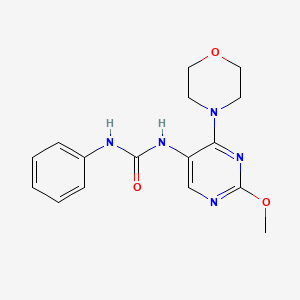

1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

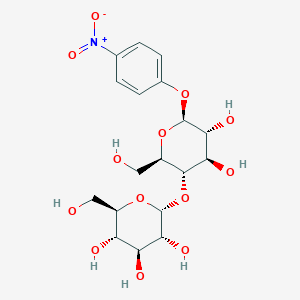

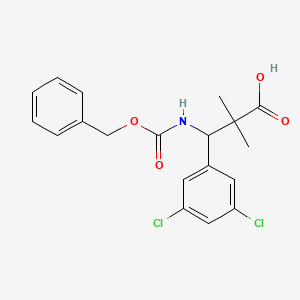

1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in the scientific research community due to its potential role in cancer therapy.

Applications De Recherche Scientifique

DNA Minor Groove Binder and Its Analogs

1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea belongs to a class of compounds that exhibit binding affinity towards the minor groove of double-stranded DNA, similar to the synthetic dye Hoechst 33258. Hoechst 33258 is known for its specificity to AT-rich sequences in the DNA minor groove, enabling its use as a fluorescent DNA stain. This property facilitates various applications in scientific research, including chromosome and nuclear staining, flow cytometry for DNA content analysis, and studies on plant chromosomes. Moreover, analogs of Hoechst 33258 serve in roles beyond staining, such as radioprotectors and topoisomerase inhibitors, highlighting their potential in drug design and understanding DNA-binding mechanisms (Issar & Kakkar, 2013).

Serotonin 1B Antagonists for Anxiety and Depression

Compounds like this compound, through their action as selective serotonin (5-HT)1B antagonists, have been explored for their anxiolytic and antidepressant potential. Behavioral pharmacology studies indicate these compounds can demonstrate efficacy in models of anxiety and depression, suggesting their utility in treating affective disorders. This opens a pathway for the development of new therapeutic agents targeting the 5-HT1B receptor (Hudzik et al., 2003).

Environmental Fate of Phenylurea Herbicides

The environmental behavior and degradation pathways of phenylurea herbicides, to which this compound is structurally related, have been extensively studied. These investigations reveal the crucial role of biodegradation in mitigating the environmental impact of such compounds. Understanding the microbial degradation mechanisms and pathways of phenylurea herbicides is essential for assessing their persistence and mobility in the environment, thus informing safer agricultural practices and regulatory policies (Hussain et al., 2015).

Hallucinogenic Properties of NBOMes

While not directly related to the primary structure of interest, studies on compounds like 25I-NBOMe, which share some structural motifs with this compound, provide insight into the psychoactive properties of related molecules. These substances act as potent serotonin 5-HT2A receptor agonists, leading to significant hallucinogenic effects. The pharmacological characterization of such compounds contributes to our understanding of receptor-specific activity and the potential risks associated with unregulated psychoactive substances (Kamińska Katarzyna et al., 2020).

Propriétés

IUPAC Name |

1-(2-methoxy-4-morpholin-4-ylpyrimidin-5-yl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3/c1-23-16-17-11-13(14(20-16)21-7-9-24-10-8-21)19-15(22)18-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATQYOPZEIGYHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=N1)N2CCOCC2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione](/img/structure/B2795063.png)

![1-(2,4-dichlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2795066.png)

![Methyl 4-(2-((1,4-dioxaspiro[4.5]decan-2-ylmethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2795069.png)

![7,8-dimethoxy-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2795075.png)

![2-Chloro-N-[2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-yl]propanamide](/img/structure/B2795080.png)